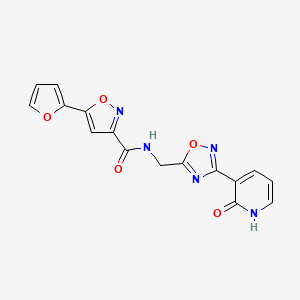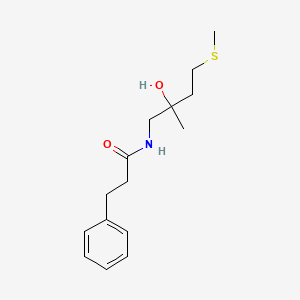
4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, benzothiazoles are generally prepared by the treatment of 2-mercaptoaniline with acid chlorides . Benzamides, on the other hand, can be synthesized by the reaction of benzoic acid with an amine .Molecular Structure Analysis
The compound likely contains a benzothiazole ring fused to a benzene ring, similar to other benzothiazole derivatives .Chemical Reactions Analysis
Benzothiazoles and benzamides can undergo various chemical reactions. For instance, benzothiazoles can be prepared by the reaction of 2-mercaptoaniline with acid chlorides . Benzamides can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, benzamides are typically solid at room temperature and have a high melting point .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
The chemical compound 4-Benzyl-N-(3-Methyl-1,3-Benzothiazol-2-ylidene)benzamide represents a specific class of organic compounds with potential significance in various fields of scientific research. Although the direct studies on this exact compound are limited, related research provides insight into similar compounds' synthesis, properties, and applications, which can be extrapolated to understand the potential uses of this compound.
Microwave-assisted synthesis has emerged as a cleaner, more efficient alternative to traditional synthesis methods for benzothiazole derivatives. This approach has been shown to yield similar compounds in good to excellent yields through base-catalyzed cyclization, highlighting the potential for efficient production of this compound for research purposes (Saeed, 2009).
Potential Biological Activities
Compounds within the benzothiazole family have been explored for their biological activities, including antimicrobial and anticancer properties. For instance, novel synthesis techniques have led to benzothiazole derivatives characterized by various structural features, some of which show promise in inhibiting human carbonic anhydrases, which are relevant for understanding cancer physiology and developing therapeutic agents (Distinto et al., 2019). Similarly, benzothiazole derivatives have demonstrated antihyperglycemic activity, suggesting potential applications in diabetes treatment research (Nomura et al., 1999).
Antimicrobial and Anticancer Evaluation
The antimicrobial activity of benzothiazole derivatives further underscores the chemical family's relevance in developing new therapeutic agents. Specific compounds have shown potent activity against a range of bacterial and fungal strains, providing a foundation for further exploration of this compound in similar contexts (Bikobo et al., 2017). Additionally, the design and synthesis of benzothiazole derivatives for anticancer evaluation reveal moderate to excellent activity against various cancer cell lines, indicating the potential for compounds like this compound to serve as a basis for novel anticancer drugs (Ravinaik et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of (E)-4-benzyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as 4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, 4-benzyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, or Oprea1_559696, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are involved in the inflammatory response . This results in a decrease in inflammation and associated symptoms.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-benzyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-24-19-9-5-6-10-20(19)26-22(24)23-21(25)18-13-11-17(12-14-18)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLCHHCPNVHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2846341.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)



![2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2846352.png)



![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)

![N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide](/img/structure/B2846361.png)

![1-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2846363.png)